molecular formula C20H26N2O5S2 B2447437 N-(2,6-dimethyl-3-(morpholinosulfonyl)phenyl)-N,4-dimethylbenzenesulfonamide CAS No. 327060-95-7

N-(2,6-dimethyl-3-(morpholinosulfonyl)phenyl)-N,4-dimethylbenzenesulfonamide

Cat. No.: B2447437
CAS No.: 327060-95-7
M. Wt: 438.56
InChI Key: YNGKEDQAIDPBML-UHFFFAOYSA-N
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Description

N-(2,6-dimethyl-3-(morpholinosulfonyl)phenyl)-N,4-dimethylbenzenesulfonamide is a complex organic compound that features both sulfonamide and morpholine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethyl-3-(morpholinosulfonyl)phenyl)-N,4-dimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting a sulfonyl chloride with an amine under basic conditions.

    Introduction of the morpholine ring: This step may involve nucleophilic substitution reactions where a morpholine derivative is introduced.

    Final assembly: The final compound is assembled through a series of coupling reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the methyl groups.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N-(2,6-dimethyl-3-(morpholinosulfonyl)phenyl)-N,4-dimethylbenzenesulfonamide may have several applications:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a drug candidate for various diseases, particularly those involving sulfonamide-sensitive pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, sulfonamide compounds inhibit enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s activity. The morpholine ring may enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide
  • N-(2,6-dimethyl-3-morpholinylphenyl)-N-methylbenzenesulfonamide

Uniqueness

N-(2,6-dimethyl-3-(morpholinosulfonyl)phenyl)-N,4-dimethylbenzenesulfonamide is unique due to the presence of both the morpholine ring and the sulfonamide group, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(2,6-dimethyl-3-(morpholinosulfonyl)phenyl)-N,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C16H22N2O4SC_{16}H_{22}N_2O_4S, featuring a sulfonamide functional group that is known for its diverse biological activities. It contains a morpholine ring, which is significant in enhancing the compound's solubility and bioavailability.

Sulfonamides generally exhibit their biological activity through the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, making sulfonamides useful in treating bacterial infections. Additionally, compounds with morpholine and sulfonamide groups have been observed to interact with various biological targets, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown efficacy against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound has potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Escherichia coli15
Staphylococcus aureus10
Pseudomonas aeruginosa20

Anticancer Activity

Emerging studies have indicated that this sulfonamide may possess anticancer properties. Preliminary data suggest that it can induce apoptosis in cancer cell lines such as breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

Case Studies

  • Study on Antibacterial Efficacy :
    A recent study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of various sulfonamides, including this compound. The results demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in clinical settings .
  • Anticancer Properties :
    Another study investigated the compound's effect on human breast cancer cells (MCF-7). The findings revealed that treatment with the compound led to a significant reduction in cell viability and increased apoptotic markers compared to controls .

Properties

IUPAC Name

N-(2,6-dimethyl-3-morpholin-4-ylsulfonylphenyl)-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S2/c1-15-5-8-18(9-6-15)28(23,24)21(4)20-16(2)7-10-19(17(20)3)29(25,26)22-11-13-27-14-12-22/h5-10H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGKEDQAIDPBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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